Dextran

Catalog No.
S612822
CAS No.
9004-54-0
M.F
C18H32O16
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextran

CAS Number

9004-54-0

Product Name

Dextran

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2

InChI Key

FZWBNHMXJMCXLU-UHFFFAOYSA-N

solubility

Soluble

Synonyms

Dextran, Dextran 40, Dextran 40000, Dextran 70, Dextran 75, Dextran 80, Dextran B 1355, Dextran B 1355 S, Dextran B-1355, Dextran B-1355-S, Dextran B1355, Dextran B512, Dextran Derivatives, Dextran M 70, Dextran T 40, Dextran T 500, Dextran T 70, Dextran T-40, Dextran T-500, Dextrans, Hemodex, Hyskon, Infukoll, Macrodex, Polyglucin, Promit, Rheodextran, Rheoisodex, Rheomacrodex, Rheopolyglucin, Rondex, Saviosol

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O

The exact mass of the compound Dextran is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomimetic Materials - Blood Substitutes - Plasma Substitutes. It belongs to the ontological category of trisaccharide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Dextran is a complex, highly branched bacterial polysaccharide composed predominantly of D-glucose units linked via α-(1→6) glycosidic bonds, with varying degrees of α-(1→3) or α-(1→4) branching. From a procurement and formulation standpoint, this specific linkage structure imparts exceptional cold-water solubility, biocompatibility, and a highly flexible random-coil conformation in aqueous environments [1]. Unlike many plant-derived polysaccharides, commercially available dextrans are fractionated into tightly controlled molecular weight ranges (e.g., Dextran 40, Dextran 70), allowing for precise tuning of solution viscosity and osmotic pressure. Its primary industrial and scientific value lies in its high glass transition temperature (Tg) in the solid state, its non-immunogenic profile relative to synthetic polymers, and its abundant hydroxyl groups, making it a premium precursor for lyoprotectants, hydrogels, and nanoparticle stealth coatings [2].

Research & Procurement Fit

Mw specificity Molecular weight fraction dictates application profile (Dextran 1, 40, 70)
Functionalization Iron dextran, DEAE-dextran, dextran sulfate alter physicochemical and research use
Non-interchangeable Each grade has a distinct, validated application context; selection must match workflow

Substituting Dextran with cheaper polysaccharides or common synthetic polymers frequently leads to process failure or compromised product stability. Replacing Dextran with starch or amylose fails in ambient-temperature processes because the α-(1→4) linkages of amylose drive a constrained, poorly water-soluble conformation that requires thermal gelatinization, whereas Dextran dissolves readily in cold water [1]. In lyophilization workflows, substituting Dextran entirely with small disaccharides like trehalose or sucrose yields a matrix with a dangerously low glass transition temperature (Tg), risking cake collapse if residual moisture increases or if the product is stored at room temperature [2]. Furthermore, in nanomedicine, defaulting to Polyethylene Glycol (PEG) for stealth coatings exposes the formulation to the Accelerated Blood Clearance (ABC) phenomenon; repeated dosing of PEGylated carriers triggers anti-PEG IgM/IgG antibodies, a critical immunogenic liability that Dextran coatings successfully bypass [3].

Substitution Risk

Colloid volume expansion profile
Dextran 70 reported greater plasma expansion than albumin or HES; not directly interchangeable with other colloids
Anaphylactoid reaction mitigation
Dextran 1 hapten inhibition is unique to dextran formulations; cannot be assumed for HES or gelatin
Cell separation yield vs. purity
Dextran sedimentation yields higher cell recovery than Ficoll, but lower purity; experimental priority determines fit

Superior Lyoprotection via Glass Transition Temperature (Tg) Elevation

In freeze-dried biologics formulations, the glass transition temperature (Tg) of the excipient matrix dictates storage stability. Small disaccharides like trehalose are excellent protectants but possess relatively low Tg values, making them vulnerable to plasticization by residual water. Studies demonstrate that incorporating high-molecular-weight Dextran into a trehalose solution significantly elevates the matrix Tg. Specifically, increasing the mass ratio of Dextran to trehalose raises the glass transition temperature of the dried formulation by ~20–25 K compared to pure trehalose[1]. This elevation ensures the matrix remains in a stable, glassy state well above standard room temperature (e.g., maintaining Tg > 50°C), preventing structural collapse and protein degradation during long-term ambient storage.

Evidence DimensionGlass Transition Temperature (Tg) of lyophilized matrix
Target Compound DataDextran-Trehalose mixture: Tg elevated by ~20-25 K (maintaining Tg > 50°C)
Comparator Or BaselinePure Trehalose: Lower Tg, highly sensitive to moisture plasticization
Quantified DifferenceAddition of Dextran increases matrix Tg by 20-25 K
ConditionsIsothermal desiccation and vitrification kinetics analysis

A higher Tg allows pharmaceutical buyers to formulate biologics for room-temperature storage, eliminating the need for costly cold-chain logistics.

LMW iron dextran vs. iron sucrose
Head-to-head
LMWID Hb ≥2 g/dL: 48.3% Cost: $2016.10
vs
Iron sucrose Hb ≥2 g/dL: 27.3% Cost: $2315.40
Higher Hb response rate and lower cost reported in IDA patients
Retrospective single-center; VA population

Cold-Water Solubility and Structural Flexibility vs. Amylose

The glycosidic linkage of a polysaccharide fundamentally dictates its processability in aqueous environments. Molecular dynamics and empirical solubility studies reveal that Dextran, characterized by α-(1→6) linkages, exhibits a highly flexible, random-coil conformation that readily dissolves in cold water (solubility >500 mg/mL for MW <500 kDa). In stark contrast, amylose (starch), which relies on α-(1→4) linkages, adopts an extended, constrained conformation with strong intra- and interchain hydrogen bonding, rendering it poorly water-soluble at room temperature[1]. Dextran forms more stable hydrogen bonds with water than amylose, allowing formulators to achieve high-concentration viscous solutions without the energy-intensive thermal gelatinization steps required for starch-based materials.

Evidence DimensionAqueous solubility and conformational flexibility
Target Compound DataDextran (α-1,6): Highly water-soluble at room temperature, forms flexible coils
Comparator Or BaselineAmylose (α-1,4): Poorly water-soluble, constrained conformation
Quantified DifferenceDextran achieves complete dissolution in cold water without heating
ConditionsAtomistic molecular dynamics and empirical solubility assays at standard temperature

Cold-water solubility drastically reduces processing time and energy costs in hydrogel manufacturing and liquid formulation workflows.

Dextran 70 vs. Dextran 40 hemodynamics
Cross-study comparable
Dextran 70 7/10 variables restored Volume maintained at 120 min
vs
Dextran 40 7/10 variables restored Volume significantly reduced at 120 min
Dextran 70 sustained volume longer in shock models
Canine and rat intestinal shock models

Evasion of Accelerated Blood Clearance (ABC) in Nanoparticle Coatings

Polyethylene glycol (PEG) is the industry standard for sterically stabilizing nanoparticles, but repeated administration of PEGylated carriers frequently induces anti-PEG IgM and IgG antibodies, triggering rapid macrophage-mediated clearance (the ABC phenomenon). Dextran serves as a highly effective alternative stealth coating that provides comparable steric hindrance and hydration shell formation without eliciting this specific immune response. Clinical and preclinical data demonstrate that while PEGylated systems suffer from near-complete elimination from circulation within minutes to hours upon repeat dosing due to robust anti-PEG immunity, Dextran-coated nanoparticles (such as clinically validated iron oxide nanoparticles) maintain their circulation half-life and avoid antibody-mediated accelerated clearance [1].

Evidence DimensionImmunogenic clearance upon repeated dosing
Target Compound DataDextran coatings: Avoids anti-PEG antibody binding, maintains circulation time
Comparator Or BaselinePEG coatings: Induces anti-PEG IgM/IgG, leading to rapid elimination (ABC phenomenon)
Quantified DifferenceDextran prevents the multi-fold drop in circulation half-life seen in multi-dose PEGylated systems
ConditionsIn vivo repeated administration of polymer-coated nanoparticles

Procuring Dextran for nanoparticle surface functionalization is critical for multi-dose nanomedicines where PEG-induced immunogenicity would compromise drug efficacy.

Dextran 1 hapten safety impact
Class-level inference
~35× reduction in severe DIAR
Reported incidence dropped from ~22/100k to ~1/70k doses
5.1M dose pharmacovigilance; Sweden mandatory reporting
Dextran 70 vs. albumin volume & coagulation
Cross-study comparable
6% Dextran 70 Volume expansion: 11.2 mL/kg Coagulation: impaired PT/aPTT, ROTEM A10
vs
5% Albumin Volume expansion: 6.8 mL/kg Coagulation: no significant change
Greater volume expansion but higher coagulopathy risk
Cat trauma model; gynecological surgery patients
Granulocyte separation Ficoll vs. Dextran
Head-to-head
Dextran sedimentation Purity: 71% Recovery: 79%
vs
Ficoll-Urografin Purity: 98% Recovery: 64%
Trade-off between higher yield (Dextran) and higher purity (Ficoll)
Human peripheral blood; in vitro comparison
THP-1 transfection efficiency
Head-to-head
  1. DEAE-dextran
  2. Lipofectamine 2000
  3. FuGENE 6 / Sofast
DEAE-dextran ranked highest in THP-1 monocyte line
Flow cytometry; difficult-to-transfect cells

Ambient-Stable Biologics Lyophilization

Because Dextran significantly elevates the glass transition temperature (Tg) of freeze-dried matrices compared to pure disaccharides, it is the excipient of choice for lyophilizing monoclonal antibodies, vaccines, and sensitive proteins intended for room-temperature storage. Formulators use Dextran as a bulking agent to prevent cake collapse and maintain structural integrity in high-humidity or non-refrigerated environments [1].

Stealth Coatings for Multi-Dose Nanomedicines

Dextran is highly prioritized over PEG for coating superparamagnetic iron oxide nanoparticles (SPIONs) and targeted drug delivery vehicles requiring repeated administration. By avoiding the induction of anti-PEG IgM/IgG antibodies, Dextran functionalization ensures consistent circulation half-lives and prevents the Accelerated Blood Clearance (ABC) phenomenon [2].

Cold-Processable Hydrogels and Bioinks

Due to its α-(1→6) linkage-driven cold-water solubility, Dextran is ideal for synthesizing oxidized or methacrylated hydrogels (e.g., Dex-MA) in temperature-sensitive biological workflows. It allows for rapid, high-concentration dissolution without the destructive thermal gelatinization steps required by starch or amylose, making it perfect for cell encapsulation and 3D bioprinting [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plasma volume expansion in trauma models
Residual plasma volume at 3h post-infusion
Sustained volume maintenance relative to albumin and HES
IV iron therapy for iron deficiency anemia
Hemoglobin response rate (≥2 g/dL increase)
Comparative effectiveness and total cost of care analysis
Granulocyte isolation from peripheral blood
Cell recovery yield
Purity vs. yield trade-off for downstream functional assays
THP-1 monocyte transfection
Transfection efficiency ranking
Flow cytometry validation; gene expression outcome

Physical Description

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]

XLogP3

-7.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

504.16903493 g/mol

Monoisotopic Mass

504.16903493 g/mol

Heavy Atom Count

34

Melting Point

>254ºC

Drug Indication

Dextran is used as the restoration of blood mass during surgical interventions if there is hypovolemia due to trauma or dehydration. It is as well used after the presence of hemorrhage in cases of blood loss to a level inferior to 15% of the blood mass, if compatibility test cannot be completed or when blood lots need to be tested for pathogen detection. Dextran is also used for the prevention of profound postoperative venous thrombosis. Dextran as well presents ophthalmic applications as solutions or ointments for the temporary relief of xerophthalmia or minor ocular irritations.

Pharmacology

Dextran 70 is a plasma volume expander.

MeSH Pharmacological Classification

Plasma Substitutes

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05A - Blood and related products
B05AA - Blood substitutes and plasma protein fractions
B05AA05 - Dextran

Mechanism of Action

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis.

Other CAS

9004-54-0

Absorption Distribution and Excretion

Dextran presents a very low oral bioavailability that is reduced as the chain gets longer. Thus, the bioavailability of dextran is inversely proportional to the length of the carbohydrate chain.
The elimination of dextran will depend on the length of the carbohydrate chain, the administration route, and the molecular weight. For dextran 1, it is reported to be mainly secreted unchanged in the urine in a ratio of 80% of the administered dose when administered parentally. It is registered that the weight threshold for unrestricted glomerular filtration is about 15 kDa and if the dextran overpasses 50 kDa it will not be renally eliminated in any significant amount.
The reported volume of distribution of dextran suggested a distribution throughout the blood volume. This volume of distribution is reported to be of around 120 ml. The organ that presented a higher accumulation of dextran was the liver.

Metabolism Metabolites

Long chains of dextran such as dextran 60 are highly metabolized in the liver until formation of lower molecular weight products before being excreted from the body.

Wikipedia

Dextran
Manninotriose

Biological Half Life

The elimination half-life will depend on the length of the carbohydrate chain. The higher the molecular weight of the dextran the longer it will be the elimination half-life. The half-life will go from 1.9 hours from dextran 1 to 42 hours in the case of dextran 60.

Use Classification

Cosmetics -> Viscosity controlling; Binding

General Manufacturing Information

Dextran: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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